molecular formula C7H7F3O2S B3115041 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one CAS No. 2064-82-6

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

Cat. No.: B3115041
CAS No.: 2064-82-6
M. Wt: 212.19 g/mol
InChI Key: KZFIQOLOLYNACD-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is a chemical compound with the molecular formula C7H7F3O2S. It is a member of the thiopyran family, characterized by the presence of a sulfur atom in a six-membered ring structure. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates. This reaction is carried out in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) as a base . The intermediate products, 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H2SO4) .

Another method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be performed using sodium sulfide (Na2S) in tert-butyl methyl ether medium with tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate as catalysts .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted thiopyran derivatives.

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one involves its interaction with molecular targets through its trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran-4-one: Lacks the trifluoroacetyl group, resulting in different reactivity and biological activity.

    3-(Acetyl)tetrahydrothiopyran-4-one: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoroacetyl group in 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)thian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFIQOLOLYNACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C1=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664352
Record name 3-(Trifluoroacetyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064-82-6
Record name 3-(Trifluoroacetyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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